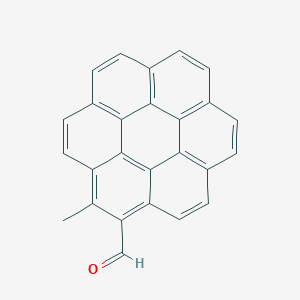
2-Methylcoronene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcoronene-1-carbaldehyde is an aromatic aldehyde compound derived from coronene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group and an aldehyde group attached to the coronene structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcoronene-1-carbaldehyde typically involves the functionalization of coronene. One common method is the Friedel-Crafts acylation reaction, where coronene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, alternative methods such as catalytic oxidation of methyl-substituted coronene derivatives may be explored for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylcoronene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 2-Methylcoronene-1-carboxylic acid.
Reduction: 2-Methylcoronene-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methylcoronene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound for studying aromatic aldehyde reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methylcoronene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Coronene: The parent compound without the methyl and aldehyde groups.
2-Methylcoronene: Lacks the aldehyde group but has a similar methyl substitution.
1-Coronene-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness: 2-Methylcoronene-1-carbaldehyde is unique due to the combination of the methyl and aldehyde groups on the coronene structure
Propiedades
Número CAS |
113382-83-5 |
|---|---|
Fórmula molecular |
C26H14O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-methylcoronene-1-carbaldehyde |
InChI |
InChI=1S/C26H14O/c1-13-18-10-8-16-6-4-14-2-3-15-5-7-17-9-11-19(20(13)12-27)26-24(17)22(15)21(14)23(16)25(18)26/h2-12H,1H3 |
Clave InChI |
OBJBCPGSYHGICS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C4C2=C5C(=C1C=O)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


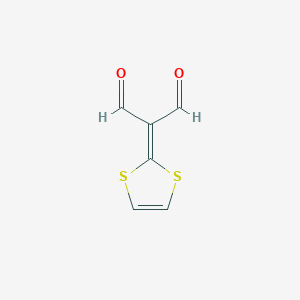


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
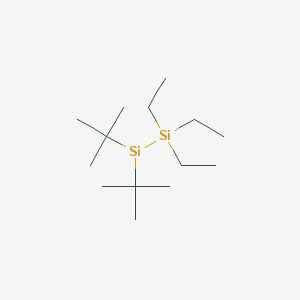
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
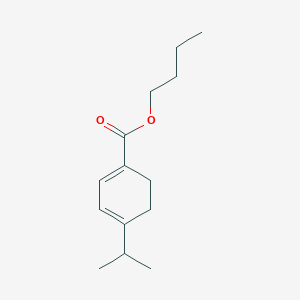
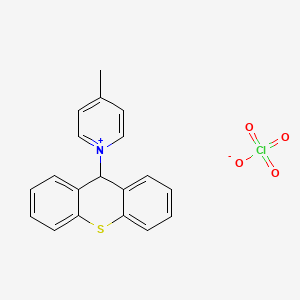
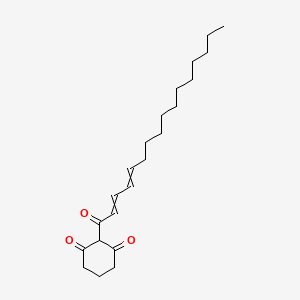
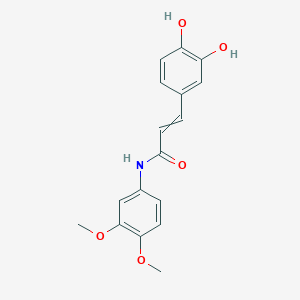
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
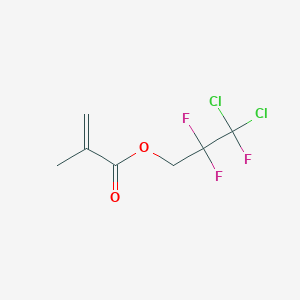
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
